![molecular formula C19H15F3N2O4 B2799981 3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide CAS No. 1421516-66-6](/img/structure/B2799981.png)
3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in a variety of physiological and pathological processes. In
Scientific Research Applications
Enzyme Inhibition and Biological Activity
Isoxazole-containing sulfonamides have been synthesized with potent inhibitory properties against human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII. These isoforms are targets for antiglaucoma drugs and anti-neuropathic pain, respectively, indicating the potential therapeutic applications of these compounds in treating glaucoma and neuropathic pain (Altug et al., 2017).
Herbicidal Activity
Design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were inspired by multitarget drug design strategies, showing significant herbicidal activity against specific weeds. This suggests the use of isoxazole derivatives in agricultural applications to develop more efficient herbicides (Sun et al., 2020).
Synthesis and Chemical Properties
Efficient synthesis methods for isoxazole derivatives have been explored, including a three-component, one-pot synthesis approach. These methods enhance the accessibility of isoxazole derivatives for further research and development in various scientific fields (Guleli et al., 2019).
Antimicrobial and Anticancer Activity
Isoxazole derivatives have shown potential as antimicrobial agents and inhibitors of cancer cell proliferation. This underscores their potential in the development of new therapies for infectious diseases and cancer (Lu et al., 2017).
properties
IUPAC Name |
3-phenylmethoxy-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)27-15-9-5-4-8-14(15)11-23-18(25)16-10-17(24-28-16)26-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTRSDBAUVCPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.